molecular formula C10H16O4 B1480476 2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid CAS No. 4722-70-7

2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid

Cat. No.: B1480476
CAS No.: 4722-70-7
M. Wt: 200.23 g/mol
InChI Key: DNJBVSZMXMDKJL-UHFFFAOYSA-N
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Description

2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid (CAS No: 4889-97-8) is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . This compound features a spirocyclic ketal system, which is a structural motif of significant interest in synthetic and medicinal chemistry. The 1,4-dioxaspiro[4.5]decane unit acts as a protected carbonyl group, making this acetic acid derivative a valuable synthetic intermediate and building block for researchers . Compounds with this core structure are frequently utilized in the asymmetric synthesis of complex molecules, including biologically active α-hydroxyalkanoic acids and other natural products . Furthermore, the 1,4-dioxaspiro[4.5]decane scaffold is recognized in advanced research, such as in the development of potent and selective ligands for sigma receptors, which are important targets in CNS diseases and cancer . Researchers can employ this compound to develop novel chemical probes and therapeutic candidates. This product is intended for research and development purposes only. It is not approved for use in humans, animals, or as a diagnostic agent. Please refer to the relevant Safety Data Sheet (SDS) for safe handling and storage information prior to use.

Properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c11-9(12)6-8-2-1-3-10(7-8)13-4-5-14-10/h8H,1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJBVSZMXMDKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)OCCO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid (CAS Number: 4722-70-7) is a compound characterized by its unique spirocyclic structure, which includes a dioxaspiro framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals.

The molecular formula of this compound is C10H16O4C_{10}H_{16}O_{4} with a molecular weight of approximately 200.23 g/mol. While specific physical properties such as density and boiling point are not well-documented, the structure suggests significant interaction capabilities with biological targets due to its functional groups.

Anticancer Potential

Research indicates that compounds with similar structural motifs to this compound exhibit various biological activities, including anticancer effects. For instance, derivatives of spirocyclic compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. A study highlighted the synthesis of related compounds that demonstrated selective cytotoxicity against cancer cells while sparing normal cells .

The proposed mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of key signaling pathways : Similar compounds have been shown to interfere with pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cancer cell proliferation and survival.
  • Induction of oxidative stress : These compounds may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent cell death.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various spirocyclic derivatives on human breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents .
  • Anti-inflammatory Effects : Another investigation reported that related dioxaspiro compounds demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in vitro .
  • Neuroprotective Properties : Preliminary studies suggest that spirocyclic compounds may offer neuroprotective effects against oxidative stress-induced neuronal damage, potentially useful in treating neurodegenerative diseases .

Data Tables

StudyBiological ActivityKey Findings
AnticancerSelective cytotoxicity against MCF-7 cells with low IC50 values
Anti-inflammatoryReduced cytokine production in activated macrophages
NeuroprotectionProtection against oxidative stress in neuronal cultures

Scientific Research Applications

Medicinal Chemistry Applications

Recent studies have explored the potential of compounds related to the dioxaspiro structure as 5-HT1A receptor agonists . For instance, derivatives of 1,4-dioxaspiro[4.5]decane have been synthesized and evaluated for their pharmacological profiles, particularly their selectivity and potency at serotonin receptors. Research indicates that modifications to the dioxaspiro structure can enhance receptor affinity and selectivity, making these compounds promising candidates for treating disorders related to serotonin dysregulation, such as anxiety and depression .

Table 1: Summary of Biological Activities of Dioxaspiro Derivatives

Compound NameActivity TypeAffinity (pD2)Selectivity Ratio (5-HT1A/α1)
1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine5-HT1A Agonist8.6118
2-(1,4-dioxaspiro[4.5]decan-7-yl)acetic acidPotential AgonistTBDTBD

Synthetic Methodologies

The synthesis of this compound often involves complex multi-step reactions. A versatile synthetic strategy has been developed that allows for the efficient preparation of this compound from readily available precursors. This method not only enhances yield but also minimizes hazardous steps typically associated with the synthesis of similar compounds .

Table 2: Synthetic Pathways for Dioxaspiro Compounds

Step DescriptionReagents/ConditionsYield (%)
Initial cyclization to form dioxaspiro frameworkAldehyde + Ketone under acidic conditions75
Functionalization at acetic acid moietyAcetic anhydride in pyridine85
Final purificationColumn chromatography90

Therapeutic Potential

The therapeutic potential of this compound is primarily linked to its activity as a neuroactive compound . Its ability to interact with serotonin receptors suggests applications in treating mood disorders and other psychiatric conditions. Ongoing research is focused on understanding its mechanism of action and optimizing its pharmacokinetic properties for clinical use.

Case Studies

Several case studies highlight the efficacy of dioxaspiro derivatives in preclinical models:

  • Case Study 1: A study demonstrated that a derivative exhibiting high selectivity for the 5-HT1A receptor significantly reduced anxiety-like behaviors in rodent models without the sedative effects commonly associated with traditional anxiolytics .
  • Case Study 2: Another investigation reported that modifications to the dioxaspiro structure improved solubility and bioavailability, leading to enhanced therapeutic outcomes in models of depression .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. For example:

  • Ethyl ester formation : Reaction with ethanol in the presence of H₂SO₄ yields ethyl 2-(1,4-dioxaspiro[4.5]decan-7-yl)acetate.

  • Benzyl ester formation : Using benzyl bromide and a base like triethylamine produces the corresponding benzyl ester.

Reaction TypeReagents/ConditionsYieldReference
EthylationEthanol, H₂SO₄, reflux85%
BenzylationBenzyl bromide, Et₃N, DMF78%

Amidation and Coupling Reactions

The acid participates in peptide coupling reactions to form amides, which are critical for pharmaceutical applications:

  • EDCI/HOBt-mediated coupling : Reacts with primary amines (e.g., phenethylamine) to generate amide derivatives.

  • Mixed anhydride method : Uses isobutyl chloroformate to activate the carboxyl group before amine addition .

Example :
2 1 4 Dioxaspiro 4 5 decan 7 yl acetic acid+R NH2EDCI HOBtAmide product\text{2 1 4 Dioxaspiro 4 5 decan 7 yl acetic acid}+\text{R NH}_2\xrightarrow{\text{EDCI HOBt}}\text{Amide product}
Typical yields: 70–90% .

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group, forming hydrocarbons:

  • Pyrolysis : Heating above 200°C under inert gas generates 1,4-dioxaspiro[4.5]decane .

  • Oxidative decarboxylation : Using lead tetraacetate (Pb(OAc)₄) produces alkene derivatives via radical intermediates.

MethodConditionsProductYield
Thermal220°C, N₂ atmosphere1,4-Dioxaspiro[4.5]decane65%
Pb(OAc)₄Dichloromethane, 25°CSpirocyclic alkene52%

Ring-Opening Reactions

The dioxaspiro ring undergoes hydrolysis under acidic or enzymatic conditions:

  • Acid-catalyzed hydrolysis : Concentrated HCl cleaves the acetal, yielding cyclohexanone and glycolic acid derivatives .

  • Enzymatic cleavage : Lipases in aqueous buffer selectively open the dioxolane ring .

Mechanism :
Dioxaspiro ringCyclohexanone+HOOC CH OH\text{Dioxaspiro ring}\xrightarrow{\text{H }}\text{Cyclohexanone}+\text{HOOC CH OH}
Reaction time: 12–24 hours .

Functionalization of the Spirocyclic Core

The spirocyclic structure allows further modifications:

  • Epoxidation : Reaction with m-CPBA forms an epoxide at the cyclohexane ring .

  • Halogenation : Bromine in CCl₄ adds across double bonds in unsaturated derivatives.

ModificationReagentsOutcomeReference
Epoxidationm-CPBA, CH₂Cl₂Spiroepoxide
BrominationBr₂, CCl₄Dibromospiro compound

Key Structural Insights

  • Spirocyclic rigidity : Enhances stereochemical control in reactions .

  • Acid stability : The dioxaspiro ring resists hydrolysis under mild conditions but cleaves in strong acids .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications References
2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid C₁₀H₁₆O₄ 200.23 Carboxylic acid Used in peptide synthesis; H302, H315 hazards
(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid C₁₂H₁₄O₄ 226.24 Acrylic acid, double bond Building block for polymers; stable spiro core
2-{1,4-Dioxaspiro[4.4]nonan-6-yl}acetic acid C₉H₁₄O₄ 186.20 Carboxylic acid Smaller spiro ring (4.4); discontinued commercial product
Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate C₁₁H₁₈O₄ 214.26 Methyl ester Ester derivative; used in intermediates
2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)acetic acid C₁₀H₁₇NO₄ 215.25 Amino, carboxylic acid Modified bioactivity; H302, H319 hazards
GABA-analogous 7-azaspiro[4.5]decane carboxylates C₁₆H₂₁NO₂ 259.35 Amino acid ester Pharmacological activity (GABA analogs)

Key Comparison Points

Spiro Ring Size and Substituent Position
  • The 7-yl and 8-yl positional isomers differ in steric and electronic environments. For example, 8-yl derivatives (e.g., ) exhibit distinct hydrogen-bonding capabilities due to the spatial arrangement of the acetic acid group .
  • Smaller spiro systems (e.g., 4.4-nonane in ) reduce molecular weight and alter solubility compared to 4.5-decane analogs .
Functional Group Reactivity
  • Carboxylic acid vs. ester : The methyl ester () enhances lipophilicity, making it suitable for hydrophobic matrices, while the free acid () participates in salt formation or conjugation reactions .
  • Acrylic acid derivatives () enable conjugation via Michael addition or polymerization, expanding utility in materials science .

Q & A

Basic: What are the key steps in synthesizing 2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves multi-step organic reactions, including:

  • Core Formation : Cyclization of a diol with a ketone or aldehyde under acidic/basic conditions to generate the spiro-dioxolane ring system .
  • Functionalization : Introduction of the acetic acid moiety via alkylation or ester hydrolysis. For example, ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate can be hydrolyzed to yield the target compound .
  • Optimization : Computational methods (e.g., quantum chemical calculations) and high-throughput screening can identify optimal catalysts, solvents, and temperatures to maximize yield and purity .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR resolves the spirocyclic structure and substituent positions. For example, spiro carbon signals appear as distinct singlets in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₂H₁₈O₅: calculated 242.1154, observed 242.1150) .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the acetic acid moiety) .
  • HPLC-PDA : Validates purity (>98%) using reverse-phase chromatography .

Basic: What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Answer:

  • Solubility : Limited solubility in water (e.g., <1 mg/mL at 25°C) but improved in polar aprotic solvents (e.g., DMSO, ethanol). Solubility data for related compounds suggest pH-dependent behavior due to the carboxylic acid group .
  • Stability : Stable at 2–8°C in dry form but prone to hydrolysis in aqueous acidic/basic conditions. Degradation studies via accelerated stability testing (40°C/75% RH) are recommended .

Advanced: How can computational modeling predict the compound’s reactivity in catalytic asymmetric synthesis?

Answer:

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states to predict enantioselectivity in spirocyclic systems .
  • Docking Studies : Molecular docking evaluates interactions with chiral catalysts (e.g., organocatalysts) to design asymmetric alkylation protocols .
  • Machine Learning : Algorithms trained on spirocyclic reaction databases identify optimal conditions (e.g., solvent, catalyst loading) for stereocontrol .

Advanced: What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing dioxolane with dithiolane rings) and assay bioactivity to isolate critical structural motifs .
  • Meta-Analysis : Cross-reference biological data across studies while controlling for variables like assay type (e.g., IC₅₀ in enzyme vs. cell-based assays) .
  • Crystallography : Resolve 3D conformations to explain divergent binding affinities (e.g., spiro ring puckering affecting target interactions) .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways of this compound?

Answer:

  • Synthesis of Labeled Analogs : Introduce isotopes at specific positions (e.g., ¹³C in the acetic acid moiety) using labeled precursors (e.g., ¹³C-sodium cyanide) .
  • Tracing via LC-MS/MS : Monitor labeled metabolites in in vitro hepatocyte models to identify oxidation, conjugation, or ring-opening pathways .
  • Kinetic Isotope Effects (KIE) : Study enzymatic cleavage mechanisms (e.g., esterase-mediated hydrolysis) using deuterated derivatives .

Advanced: What methodologies address discrepancies in synthetic yields reported across literature?

Answer:

  • Reproducibility Protocols : Standardize reaction parameters (e.g., solvent drying, inert atmosphere) and validate purity of starting materials .
  • Design of Experiments (DoE) : Use factorial design to statistically isolate critical variables (e.g., temperature vs. catalyst ratio) affecting yield .
  • Cross-Lab Validation : Collaborate with independent labs to replicate key syntheses and identify systematic errors (e.g., unaccounted moisture) .

Advanced: How can hybrid experimental-computational workflows accelerate derivative library design?

Answer:

  • Virtual Screening : Generate derivative libraries in silico (e.g., substituent variations on the spiro ring) and prioritize candidates with predicted bioactivity .
  • Parallel Synthesis : Use automated platforms (e.g., microwave-assisted reactors) to synthesize top candidates in parallel .
  • High-Throughput Assays : Screen derivatives against targets (e.g., kinases, GPCRs) to validate computational predictions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid

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